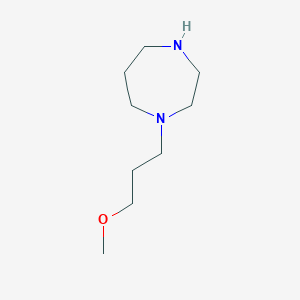
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride
Overview
Description
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 . It has a molecular weight of 297.82 Da .
Molecular Structure Analysis
The InChI code for Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride, as a specific piperidine derivative, could potentially be used in the design and synthesis of new drugs.
Targeted Protein Degradation
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a related compound, is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . It’s possible that Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride could have similar applications.
Pharmacological Applications
Piperidine derivatives have been covered extensively in the pharmaceutical applications of synthetic and natural piperidines . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been discussed .
Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride could be used in research focused on these methods.
Biological Activity
Piperidines have been studied for their biological activity, including their pharmacological activity . As a piperidine derivative, Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride could be used in similar studies.
Multicomponent Reactions
Piperidines are often involved in multicomponent reactions . Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride could potentially be used in research exploring these types of reactions.
properties
IUPAC Name |
ethyl 3-phenyl-3-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14;/h3-7,14-15,17H,2,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRHAQYNAJXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)


![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)




![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)

![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)
